molecular formula C11H14ClN5S B11479699 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide

2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide

Cat. No.: B11479699
M. Wt: 283.78 g/mol
InChI Key: LSJDMRDYENNVTG-UHFFFAOYSA-N
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Description

2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, along with an ethyl and methylhydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: As demonstrated in its synthesis, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The presence of cyano and hydrazine groups suggests potential for oxidation and reduction reactions.

    Substitution Reactions: The chlorine and cyano groups on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

    Triethylamine: Used as a base in nucleophilic substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with malononitrile dimer leads to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The specific mechanism of action for 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide is not well-documented. its molecular structure suggests potential interactions with various biological targets, including enzymes and receptors. The presence of cyano and hydrazine groups may allow it to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-methylnicotinonitrile: A precursor in the synthesis of the compound.

    Malononitrile dimer: Used in the nucleophilic substitution reaction.

    Other pyridine derivatives: Compounds with similar pyridine ring structures and substituents.

Uniqueness

2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide is unique due to its specific combination of substituents on the pyridine ring and the presence of the ethyl and methylhydrazinecarbothioamide moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14ClN5S

Molecular Weight

283.78 g/mol

IUPAC Name

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-methylamino]-3-ethylthiourea

InChI

InChI=1S/C11H14ClN5S/c1-4-14-11(18)16-17(3)9-5-7(2)8(6-13)10(12)15-9/h5H,4H2,1-3H3,(H2,14,16,18)

InChI Key

LSJDMRDYENNVTG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NN(C)C1=NC(=C(C(=C1)C)C#N)Cl

Origin of Product

United States

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